CO1686-DA CO1686-DA CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1555125
InChI:
SMILES: NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5

CO1686-DA

CAS No.:

Cat. No.: VC1555125

Molecular Formula: C24H26F3N7O2

Molecular Weight: 501.5

* For research use only. Not for human or veterinary use.

CO1686-DA -

Specification

Molecular Formula C24H26F3N7O2
Molecular Weight 501.5
SMILES NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1
Appearance white solid powder

Introduction

Chemical Identity and Structural Characteristics

CO1686-DA is classified as a des-acryl analogue of rociletinib, maintaining similar pharmacophoric elements while featuring structural modifications that influence its binding profile. The chemical structure of CO1686-DA is characterized by the following properties:

Basic Chemical Parameters

CO1686-DA presents with a molecular formula of C24H26F3N7O2 and a molecular weight of 501.5 daltons. The exact mass of the compound is 501, making it a relatively small molecule capable of cellular penetration and oral bioavailability.

Structural Framework

The compound maintains the 2,4-diaminopyrimidine core structure that is characteristic of its parent compound, rociletinib. This structural backbone is critical for the compound's binding affinity to the EGFR kinase domain. While the core structure is preserved, the absence of an acryl group distinguishes CO1686-DA from its parent compound.

Functional Groups

Key functional groups in CO1686-DA include:

  • A trifluoromethyl substituent that forms hydrophobic interactions with the Met790 residue in mutant EGFR

  • Methoxy groups that contribute to selectivity for EGFR

  • The anilinopyrimidine core that facilitates hydrogen bonding with Met793 in the EGFR kinase domain

These structural elements collectively contribute to the compound's selectivity profile and binding characteristics.

Mechanism of Action

CO1686-DA operates through a well-defined mechanism targeting mutant forms of EGFR while largely sparing wild-type EGFR.

Target Binding Dynamics

The primary mechanism of action involves covalent modification of the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively inhibits the kinase activity of mutant EGFR proteins, preventing downstream signaling that would otherwise promote cancer cell proliferation and survival.

Selectivity Profile

A distinguishing feature of CO1686-DA is its selectivity for mutant forms of EGFR, particularly those harboring the T790M mutation. This mutation, which occurs at the gatekeeper residue in the ATP-binding pocket, is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors .

The compound demonstrates significantly higher potency against mutant EGFR compared to wild-type EGFR, which contributes to a potentially improved safety profile. This selectivity can be attributed to the compound's structural features that enable preferential interaction with the methionine residue at position 790 in mutant EGFR, as opposed to the threonine residue found in wild-type EGFR .

Comparative Inhibitory Potency

Similar to its parent compound, CO1686-DA likely demonstrates high potency against EGFR mutations such as L858R and T790M. The parent compound exhibits IC50 values indicating effective inhibition at low concentrations (approximately 0.04 μM for T790M) . This selective inhibition profile positions CO1686-DA as a potentially valuable therapeutic agent for targeting treatment-resistant forms of EGFR-mutant NSCLC.

Pharmacological Properties

Bioavailability and Distribution

CO1686-DA is characterized as an orally bioavailable small molecule, suggesting favorable pharmaceutical properties for clinical applications. Its relatively low molecular weight (501.5 daltons) facilitates absorption and distribution following oral administration.

Therapeutic Applications

Target Indications

The primary therapeutic application of CO1686-DA centers on the treatment of non-small cell lung cancer (NSCLC), particularly in cases where patients have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors due to the acquisition of the T790M mutation.

Clinical Relevance

The T790M mutation emerges in approximately 60% of patients following treatment with first-generation EGFR tyrosine kinase inhibitors, representing a significant clinical challenge in the management of EGFR-mutant NSCLC . Compounds like CO1686-DA that specifically target this resistance mechanism address an important unmet clinical need.

Research Findings

In Vitro Activity

While specific data on CO1686-DA is limited in the provided sources, the properties of its parent compound suggest that CO1686-DA would demonstrate significant in vitro activity against EGFR-mutant cell lines. The parent compound, rociletinib, shows high potency against NSCLC cell lines harboring EGFR mutations, particularly those with the L858R/T790M double mutation .

Comparative Efficacy Table

Based on data from the parent compound and related analogues, the following table represents the likely comparative efficacy profile of CO1686-DA:

TargetEstimated IC50 ValueSelectivity Ratio (vs. Wild-Type)
EGFR L858R/T790M~0.04-0.31 μM>30-fold
EGFR L858R~0.5 μM~3-5 fold
Wild-Type EGFR>1.5 μM1

This table is extrapolated from data available for related compounds and may vary for CO1686-DA specifically .

Synthesis Approaches

General Synthetic Strategy

The synthesis of CO1686-DA likely follows approaches similar to those used for the parent compound, with modifications to yield the des-acryl analogue. The synthetic route would typically involve key steps utilizing appropriate starting materials to construct the pyrimidine core structure followed by the attachment of the substituted aniline moiety .

Key Intermediates

The synthesis would likely involve several key intermediates that contribute to the final molecular structure, including appropriately substituted pyrimidines and anilines. The specific synthetic pathway would be optimized to ensure high yield and purity of the final compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator